Lamifiban

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

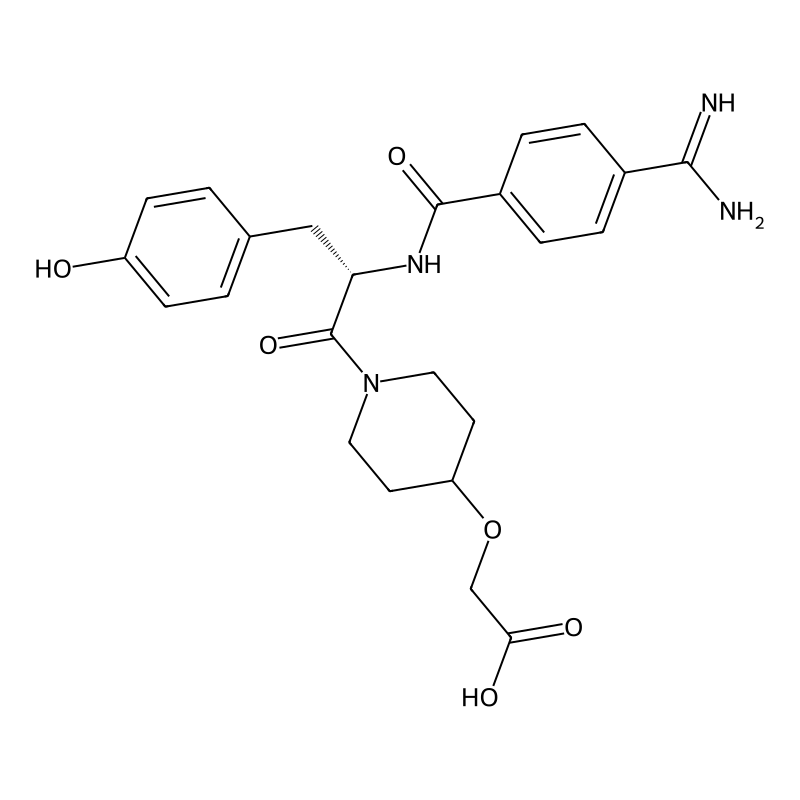

Lamifiban is a synthetic compound that functions as a selective, reversible antagonist of the glycoprotein IIb/IIIa receptor. This receptor plays a critical role in platelet aggregation and thrombus formation by mediating the binding of fibrinogen to platelets. Lamifiban is characterized by its chemical formula C24H28N4O6 and has been primarily studied for its potential therapeutic applications in cardiovascular diseases, particularly in managing unstable angina and acute coronary syndromes .

- Oxidation: Under specific conditions, lamifiban can be oxidized to form different derivatives, which may alter its pharmacological properties.

- Hydrolysis: The compound can also undergo hydrolysis, leading to the breakdown of its structure in aqueous environments.

- Reversible Binding: As a reversible antagonist, lamifiban binds to the glycoprotein IIb/IIIa receptor temporarily, allowing for the modulation of platelet activation without permanent alteration of the receptor .

Lamifiban exhibits significant biological activity as a glycoprotein IIb/IIIa receptor antagonist. Its primary mechanism involves inhibiting platelet aggregation by preventing fibrinogen from binding to the receptor. This action is crucial in reducing thrombus formation, making lamifiban a candidate for therapeutic use in conditions associated with excessive platelet activation, such as myocardial infarction and other thrombotic disorders . Studies have indicated that lamifiban can effectively reduce adverse cardiovascular events when used alongside thrombolytic therapy .

The synthesis of lamifiban involves several steps and specific reagents. One common method includes:

- Starting Materials: The synthesis begins with appropriate amines and carboxylic acids.

- Reaction Conditions: The reaction typically requires hydrogen gas, acetic anhydride, acetic acid, and palladium on activated charcoal as a catalyst.

- Yield: This method yields lamifiban with varying efficiency, reported at around 43% under optimal conditions .

A detailed procedure may involve multiple purification steps to isolate the desired product from by-products.

Lamifiban's primary application is in the field of cardiology, where it is used as an antiplatelet agent. Its ability to inhibit platelet aggregation makes it suitable for:

- Management of Unstable Angina: Lamifiban can help stabilize patients experiencing chest pain due to reduced blood flow.

- Acute Coronary Syndromes: It is investigated for use in acute settings to prevent thrombus formation during percutaneous coronary interventions.

- Combination Therapy: Lamifiban has been studied in combination with other antithrombotic agents to enhance therapeutic outcomes in cardiovascular care .

Research on lamifiban has demonstrated its interactions with various biological systems:

- Platelet Function: Studies indicate that lamifiban effectively reduces platelet aggregation in response to various agonists.

- Drug Interactions: When combined with other anticoagulants or antiplatelet medications, lamifiban may enhance or mitigate their effects, necessitating careful monitoring during clinical use .

- Pharmacodynamics: The reversible nature of lamifiban's binding allows for flexibility in managing patients' antiplatelet needs without permanent alteration of platelet function .

Several compounds exhibit similar mechanisms of action as lamifiban. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Abciximab | Monoclonal antibody against GP IIb/IIIa | Longer duration of action; used primarily in acute settings |

| Eptifibatide | Peptide inhibitor of GP IIb/IIIa | Derived from snake venom; shorter half-life compared to lamifiban |

| Tirofiban | Nonpeptide GP IIb/IIIa antagonist | Rapid onset; often used in chronic coronary syndromes |

Lamifiban stands out due to its nonpeptide structure and reversible inhibition properties, which provide flexibility in clinical applications compared to peptide-based inhibitors like eptifibatide and monoclonal antibodies like abciximab .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Dooley M, Goa KL. Lamifiban. Drugs. 1999 Feb;57(2):215-21; discussion 222-3. Review. PubMed PMID: 10188762.

3: Théroux P, Kouz S, Roy L, Knudtson ML, Diodati JG, Marquis JF, Nasmith J, Fung AY, Boudreault JR, Delage F, Dupuis R, Kells C, Bokslag M, Steiner B, Rapold HJ. Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina. The Canadian Lamifiban Study. Circulation. 1996 Sep 1;94(5):899-905. PubMed PMID: 8790023.

4: Combining thrombolysis with the platelet glycoprotein IIb/IIIa inhibitor lamifiban: results of the Platelet Aggregation Receptor Antagonist Dose Investigation and Reperfusion Gain in Myocardial Infarction (PARADIGM) trial. J Am Coll Cardiol. 1998 Dec;32(7):2003-10. PubMed PMID: 9857885.

5: International, randomized, controlled trial of lamifiban (a platelet glycoprotein IIb/IIIa inhibitor), heparin, or both in unstable angina. The PARAGON Investigators. Platelet IIb/IIIa Antagonism for the Reduction of Acute coronary syndrome events in a Global Organization Network. Circulation. 1998 Jun 23;97(24):2386-95. PubMed PMID: 9641689.

6: Frojmovic M, Labarthe B, Legrand C. Inhibition and reversal of platelet aggregation by alphaIIbbeta3 antagonists depends on the anticoagulant and flow conditions: differential effects of Abciximab and Lamifiban. Br J Haematol. 2005 Nov;131(3):348-55. PubMed PMID: 16225655.

7: Lave T, Saner A, Coassolo P, Brandt R, Schmitt-Hoffmann AH, Chou RC. Animal pharmacokinetics and interspecies scaling from animals to man of lamifiban, a new platelet aggregation inhibitor. J Pharm Pharmacol. 1996 Jun;48(6):573-7. PubMed PMID: 8832489.

8: Lehne G, Nordal KP, Midtvedt K, Goggin T, Brosstad F. Increased potency and decreased elimination of lamifiban, a GPIIb-IIIa antagonist, in patients with severe renal dysfunction. Thromb Haemost. 1998 Jun;79(6):1119-25. PubMed PMID: 9657435.

9: Lamifiban. Drugs R D. 1999 May;1(5):379-82. PubMed PMID: 10566069.

10: Newby LK, Ohman EM, Christenson RH, Moliterno DJ, Harrington RA, White HD, Armstrong PW, Van De Werf F, Pfisterer M, Hasselblad V, Califf RM, Topol EJ. Benefit of glycoprotein IIb/IIIa inhibition in patients with acute coronary syndromes and troponin t-positive status: the paragon-B troponin T substudy. Circulation. 2001 Jun 19;103(24):2891-6. PubMed PMID: 11413076.

11: McBane RD 2nd, Karnicki K, Wysokinski WE. Platelet recruitment to venous stent thrombi. J Thromb Thrombolysis. 2013 Nov;36(4):442-7. doi: 10.1007/s11239-013-0924-x. PubMed PMID: 23595514.

12: Moliterno DJ, Harrington RA, Califf RM, Rapold HJ, Topol EJ. Randomized, Placebo-Controlled Study of Lamifiban with Thrombolytic Therapy for the Treatment of Acute Myocardial Infarction: Rationale and Design for the Platelet Aggregation Receptor Antagonist Dose Investigation and Reperfusion Gain in Myocardial Infarction (PARADIGM) Study. J Thromb Thrombolysis. 1995;2(3):165-169. PubMed PMID: 10608020.

13: Alexander JH, Harrington RA. Recent antiplatelet drug trials in the acute coronary syndromes. Clinical interpretation of PRISM, PRISM-PLUS, PARAGON A and PURSUIT. Drugs. 1998 Dec;56(6):965-76. Review. PubMed PMID: 9878986.

14: Gomes N, Vassy J, Lebos C, Arbeille B, Legrand C, Fauvel-Lafeve F. Breast adenocarcinoma cell adhesion to the vascular subendothelium in whole blood and under flow conditions: effects of alphavbeta3 and alphaIIbbeta3 antagonists. Clin Exp Metastasis. 2004;21(6):553-61. PubMed PMID: 15679053.

15: Chico TJ, Chamberlain J, Gunn J, Arnold N, Bullens SL, Gadek TR, Francis SE, Bunting S, Horton M, Shepherd L, Lipari MT, Quan C, Knolle J, Stilz HU, Peyman A, Crossman DC. Effect of selective or combined inhibition of integrins alpha(IIb)beta(3) and alpha(v)beta(3) on thrombosis and neointima after oversized porcine coronary angioplasty. Circulation. 2001 Feb 27;103(8):1135-41. PubMed PMID: 11222478.

16: Starnes HB, Patel AA, Stouffer GA. Optimal use of platelet glycoprotein IIb/IIIa receptor antagonists in patients undergoing percutaneous coronary interventions. Drugs. 2011 Oct 22;71(15):2009-30. doi: 10.2165/11595010-000000000-00000. Review. PubMed PMID: 21985168.

17: André P, Arbeille B, Drouet V, Hainaud P, Bal dit Sollier C, Caen JP, Drouet LO. Optimal antagonism of GPIIb/IIIa favors platelet adhesion by inhibiting thrombus growth. An ex vivo capillary perfusion chamber study in the guinea pig. Arterioscler Thromb Vasc Biol. 1996 Jan;16(1):56-63. PubMed PMID: 8548427.

18: Mukherjee D, Mahaffey KW, Moliterno DJ, Harrington RA, Yadav JS, Pieper KS, Gallup D, Dyke C, Roe MT, Berdan L, Lauer MS, Mänttäri M, White HD, Califf RM, Topol EJ. Promise of combined low-molecular-weight heparin and platelet glycoprotein IIb/IIIa inhibition: results from Platelet IIb/IIIa Antagonist for the Reduction of Acute coronary syndrome events in a Global Organization Network B (PARAGON B). Am Heart J. 2002 Dec;144(6):995-1002. PubMed PMID: 12486423.

19: Barrabés JA, Garcia-Dorado D, Mirabet M, Lidón RM, Soriano B, Ruiz-Meana M, Pizcueta P, Blanco J, Puigfel Y, Soler-Soler J. Lack of effect of glycoprotein IIb/IIIa blockade on myocardial platelet or polymorphonuclear leukocyte accumulation and on infarct size after transient coronary occlusion in pigs. J Am Coll Cardiol. 2002 Jan 2;39(1):157-65. PubMed PMID: 11755302.

20: André P, Hainaud P, Bal dit Sollier C, Garfinkel LI, Caen JP, Drouet LO. Relative involvement of GPIb/IX-vWF axis and GPIIb/IIIa in thrombus growth at high shear rates in the guinea pig. Arterioscler Thromb Vasc Biol. 1997 May;17(5):919-24. PubMed PMID: 9157956.